1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS: 885274-99-7) is a Boc-protected piperidine derivative featuring a phenyl group at the 5-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes, particularly in peptide and medicinal chemistry. This compound is a key intermediate in the synthesis of pharmacologically active molecules, leveraging its rigid piperidine scaffold and functional groups for targeted interactions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHNLZVJMQDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660675 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-99-7 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Nitrogen with tert-Butoxycarbonyl Group
The Boc protecting group is introduced typically by reacting the free amine or piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate, potassium carbonate, or a sterically hindered organic amine like diisopropylethylamine.
Carboxylation via Lithiation and Carbon Dioxide Quench
To introduce the carboxylic acid at the 3-position, a lithiation step is performed on a bromophenyl-substituted piperidine Boc derivative, followed by reaction with carbon dioxide (dry ice).
- The lithiation uses an alkyl lithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (-100 °C to -60 °C) in anhydrous THF.
- Carbon dioxide is added portionwise, and the mixture is stirred for 6 to 24 hours to ensure complete carboxylation.
- The product, a Boc-protected piperidine carboxylic acid, is isolated by standard aqueous workup and purification.
Reduction and Functional Group Interconversion
Borane complexes (borane-dimethyl sulfide or borane-THF) are used to reduce carboxylic acid intermediates or to convert related functionalities during the synthetic sequence.
- Typical conditions involve refluxing in THF with borane complexes, followed by quenching with methanol.
- The resulting hydroxy or carboxylic acid derivatives are purified by extraction and drying over sodium sulfate.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Grignard Addition | Phenylmagnesium bromide (2 M in THF), N-benzyl-3-piperidone, N2 atmosphere | 0–5 | 1–2 hours | ~90 | Hydroxy intermediate formation |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 or DIPEA, THF or THF/H2O | 10–30 | 1–6 hours | High | Boc-protected piperidine derivative |
| 3 | Lithiation & Carboxylation | n-Butyllithium or t-Butyllithium, CO2, THF | -100 to -60 | 6–24 hours | Moderate | Carboxylation at aromatic position |
| 4 | Reduction | Borane-dimethyl sulfide or Borane-THF complex, THF, reflux | RT to reflux | 1 hour | High | Conversion of acid or related groups |
Summary of Research Findings
- The Grignard reaction is a reliable method for introducing the phenyl substituent on the piperidine ring with high yield and selectivity.
- Boc protection is efficiently achieved under mild conditions using di-tert-butyl dicarbonate and mild bases, facilitating downstream functionalizations.
- Lithiation followed by carbon dioxide quenching allows regioselective carboxylation, critical for installing the 3-carboxylic acid moiety.
- Borane-mediated reductions are effective for functional group interconversions without compromising the Boc protecting group.
- Overall, the synthetic route is robust, scalable, and amenable to chiral resolution steps if enantiomerically pure products are required.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are frequently used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
Synthesis and Use in Drug Development
-
Intermediate in Synthesis:
Boc-5-phenylpiperidine-3-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry. -
Pharmacological Research:
This compound is studied for its potential pharmacological properties, particularly in the development of analgesics and anti-inflammatory agents. The piperidine structure is known to influence receptor interactions, which can be leveraged in drug design . -
Peptide Synthesis:
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for the selective modification of amino acids. This makes Boc-5-phenylpiperidine-3-carboxylic acid useful in the preparation of peptide-based drugs .
Case Study 1: Analgesic Development
Research has indicated that derivatives of piperidine compounds exhibit significant analgesic activity. A study focused on synthesizing novel piperidine derivatives from Boc-5-phenylpiperidine-3-carboxylic acid demonstrated promising results in pain relief models . The modifications made to the piperidine core enhanced binding affinity to opioid receptors, suggesting potential for new analgesic therapies.
Case Study 2: Anti-inflammatory Agents
Another study explored the anti-inflammatory properties of compounds derived from Boc-5-phenylpiperidine-3-carboxylic acid. The findings revealed that certain derivatives inhibited pro-inflammatory cytokines, indicating their potential role in treating inflammatory diseases . This underscores the compound's significance in drug discovery aimed at managing chronic inflammation.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid primarily involves the protection of the amine group. The Boc group stabilizes the amine by forming a carbamate, which is resistant to nucleophilic attack and base hydrolysis . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: Phenyl vs. Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) substituents increase polarity and hydrogen-bonding capacity, whereas the phenyl group (electron-withdrawing) may enhance π-π stacking interactions in drug-target complexes .
Positional Isomerism :
- Shifting the phenyl group from C5 (target compound) to C3 (CAS 321983-19-1) alters the spatial arrangement of the piperidine ring, affecting conformational flexibility and intermolecular interactions. The similarity score of 0.87 (vs. target compound) highlights structural resemblance but functional divergence .
This contrasts with the target compound’s balance of hydrophobicity and polarity .
Biological Activity
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS: 885274-99-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and related research findings.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.38 g/mol
- IUPAC Name : this compound
- Synonyms : 5-Phenyl-piperidine-1,3-dicarboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its interaction with key biological pathways.
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis Induction | |
| HeLa (Cervical) | 15.0 | Cell Cycle Arrest | |
| A549 (Lung) | 12.3 | Inhibition of Proliferation |
The compound's mechanism involves:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell survival and proliferation, particularly those involving the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM, indicating strong anticancer activity through apoptosis induction.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to controls.
- Histological analysis revealed increased apoptosis markers in treated tissues.
Structural Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of related compounds. Modifications to the piperidine ring and functional groups can lead to variations in potency and selectivity for specific biological targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against certain cancer types |
| Alteration of Side Chains | Improved selectivity for specific receptors |
Q & A
Q. How to design a stability study under varying pH conditions for this compound?
- Methodological Answer : Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C. Sample aliquots at 0, 1, 7, and 30 days. Analyze by HPLC to quantify degradation products (e.g., free piperidine or tert-butanol). Use Arrhenius kinetics to predict shelf-life, as outlined in safety assessments () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
